Piperazine vs. Piperidine Scaffold Divergence in Histamine H₃ Receptor Affinity: Direct Head-to-Head SAR Comparison
In a direct comparative study by Ishikawa et al. (2010), 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine derivatives were synthesized and tested alongside their piperidine counterparts for human histamine H₃ receptor binding. The piperazine series uniformly showed low or no measurable affinity for the H₃ receptor, whereas the piperidine analogs—sharing the identical imidazole-methyl pharmacophore—exhibited moderate to high affinity, with lead compounds 17d and 17h achieving potent agonism with high selectivity over the H₄ receptor [1]. For context, the prototypical piperidine-based H₃ agonist immepip (4-(1H-imidazol-4-ylmethyl)piperidine) demonstrates a Ki of 0.4–0.5 nM at the human H₃ receptor expressed in SK-N-MC cells [2], underscoring a scaffold-dependent activity cliff exceeding three orders of magnitude relative to the inactive piperazine congeners. This evidence directly informs procurement: if the synthetic target is an H₃ receptor ligand, the piperazine scaffold of CAS 912763-05-4 is counter-indicated, whereas it may be the preferred choice for targets where piperidine-based ligands are promiscuous or toxic.
| Evidence Dimension | Human histamine H₃ receptor binding affinity (Ki or qualitative assessment) |
|---|---|
| Target Compound Data | Low or no affinity (qualitative; piperazine scaffold series) |
| Comparator Or Baseline | Piperidine analogs (e.g., immepip): Ki = 0.4–0.5 nM; compounds 17d/17h: potent agonists |
| Quantified Difference | >1000-fold difference in affinity; qualitative inactivity vs. nanomolar potency |
| Conditions | Human histamine H₃ receptor binding assay; SK-N-MC cell membranes; displacement of [³H]Nα-methylhistamine |
Why This Matters
This scaffold-based activity cliff is decision-critical: researchers targeting GPCRs must select the correct heterocyclic core (piperazine vs. piperidine) at the building-block stage, as late-stage scaffold hopping is synthetically prohibitive.
- [1] Ishikawa M, Furuuchi T, Yamauchi M, Yokoyama F, Kakui N, Sato Y. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg Med Chem. 2010;18(14):5441-5448. PMID: 20541426. View Source
- [2] Bertin Bioreagent. Immepip (hydrobromide) – CAT N° 29518: Ki = 0.4 nM at human histamine H₃ receptor. Product Datasheet, 2024. View Source
